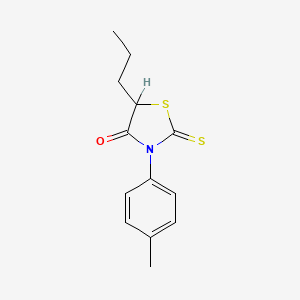
5-Propyl-3-(p-tolyl)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-3-(p-tolyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a propyl group at the 5-position and a p-tolyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-(p-tolyl)rhodanine can be achieved through the Knoevenagel condensation reaction. This involves the reaction of rhodanine with an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction is typically carried out under microwave dielectric heating to improve yields and reaction rates .
Industrial Production Methods
Industrial production methods for rhodanine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-3-(p-tolyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazolidine ring can undergo substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases such as diabetes and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Propyl-3-(p-tolyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antibacterial and antifungal activities, where it disrupts essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene rhodanine: Known for its inhibitory effect on pancreatic cholesterol esterase.
Rhodanine-3-acetic acid: Exhibits strong antibacterial activity against gram-positive bacteria.
5-Isopropylidene derivatives of 3-dimethyl-2-thio-hydantoin: Cytotoxic against leukemic cell lines.
Uniqueness
5-Propyl-3-(p-tolyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl and p-tolyl groups contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
23522-45-4 |
|---|---|
Molecular Formula |
C13H15NOS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-3-4-11-12(15)14(13(16)17-11)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
NDUYLFHBELLXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



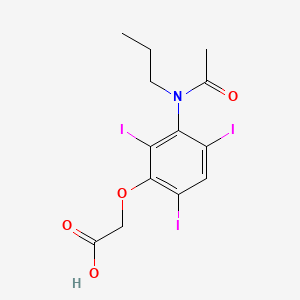
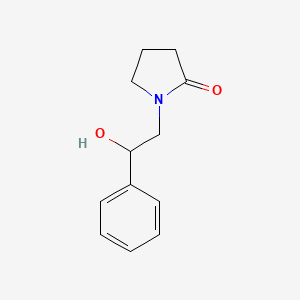

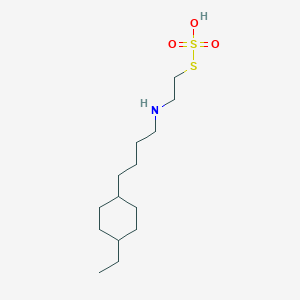
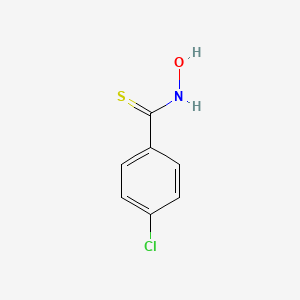
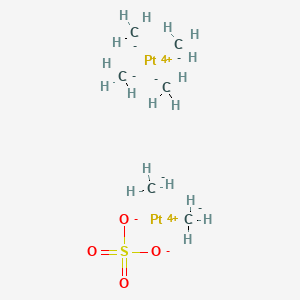

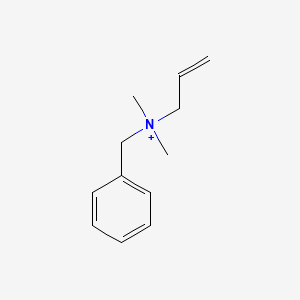
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
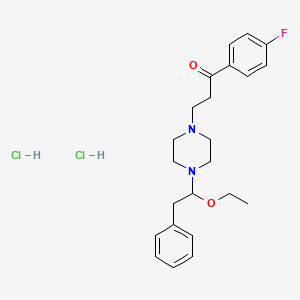
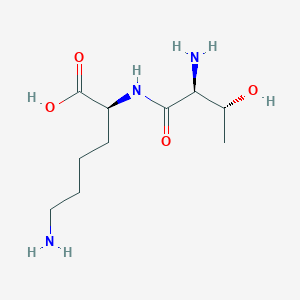
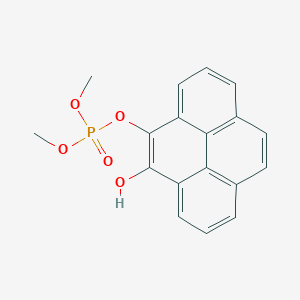
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
